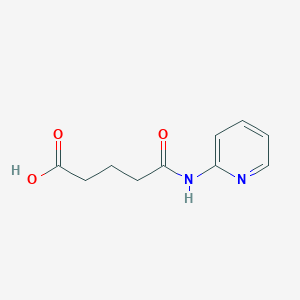

N-(2-Pyridyl)glutaramic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Pyridyl)glutaramic acid is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-(2-Pyridyl)glutaramic acid is a complex compound that may interact with multiple targets within the cell. It’s worth noting that glutamic acid, a component of this compound, is known to interact with both ionotropic and metabotropic glutamate receptors .

Mode of Action

Glutamic acid, a part of this compound, is known to activate both ionotropic and metabotropic glutamate receptors . This activation can lead to a variety of cellular responses, including changes in cell signaling and neurotransmission .

Biochemical Pathways

Glutamic acid plays a crucial role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Result of Action

Glutamic acid, a component of this compound, is known to disrupt neurotransmission, redox homeostasis, bioenergetics, blood-brain barrier, brain vasculature, and myelination, besides inducing reactive astrogliosis and neuronal death .

生物活性

N-(2-Pyridyl)glutaramic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and recent research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a pyridine ring attached to a glutamic acid backbone. The presence of the pyridine moiety is believed to play a crucial role in its biological activity, particularly in targeting specific enzymes and pathways within cells.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogenic bacteria. For instance, one study highlighted its effectiveness against strains of Escherichia coli and Staphylococcus aureus, showcasing its potential as a new antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiproliferative Effects

This compound has also been studied for its antiproliferative effects on cancer cells. In vitro studies indicate that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the inhibition of key enzymes involved in nucleotide biosynthesis, leading to decreased cellular proliferation.

Case Study: Antiproliferative Activity on Cancer Cells

In a study involving human breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value of 25 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in purine and pyrimidine metabolism, which are crucial for DNA synthesis.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : this compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.

Recent Research Findings

Recent literature has expanded on the understanding of this compound's biological activities:

- A study published in Molecules discussed the synthesis of novel derivatives of this compound and their enhanced antimicrobial properties compared to the parent compound .

- Another investigation focused on the structure-activity relationship (SAR), identifying specific modifications that could enhance both antimicrobial and antiproliferative activities .

科学研究应用

Anti-Inflammatory and Anti-Allergic Properties

Research indicates that derivatives of glutamic acid, including N-(2-Pyridyl)glutaramic acid, exhibit anti-inflammatory and anti-allergic effects. These compounds have been shown to be effective in treating conditions such as bronchial asthma, allergic rhinitis, and atopic dermatitis. The mechanism involves modulation of immune responses and reduction of inflammatory mediators in the body .

Neuroprotective Effects

Studies have demonstrated that this compound may possess neuroprotective properties. For instance, compounds that share structural similarities with this compound have been investigated for their ability to inhibit excitotoxicity associated with glutamate receptors. This suggests potential therapeutic roles in neurodegenerative diseases and brain injuries .

Drug Design and Development

This compound has been utilized in the design of hybrid molecules aimed at enhancing the efficacy of existing drugs. For example, it has been explored as a component in fluoroquinolone-glutamic acid hybrids that act as topoisomerase II inhibitors with potential anti-cancer activity. These hybrids have shown promising results against various cancer cell lines, indicating that this compound can enhance the pharmacological profiles of established drugs .

Case Study 1: Anti-Allergic Activity

A study examined the efficacy of N-acyl derivatives of amino acids, including this compound, in treating allergic reactions. The results indicated significant reductions in symptoms associated with allergic rhinitis and asthma when administered to animal models. This research supports the potential use of this compound in developing new anti-allergic medications .

Case Study 2: Neuroprotection in Traumatic Brain Injury

In an experimental model of traumatic brain injury, compounds related to this compound were tested for their neuroprotective effects. The findings revealed that these compounds could significantly reduce neuronal cell death and improve recovery outcomes post-injury. This highlights their potential application in clinical settings for brain injury treatments .

属性

IUPAC Name |

5-oxo-5-(pyridin-2-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-9(5-3-6-10(14)15)12-8-4-1-2-7-11-8/h1-2,4,7H,3,5-6H2,(H,14,15)(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRRLSPBPBDMTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。